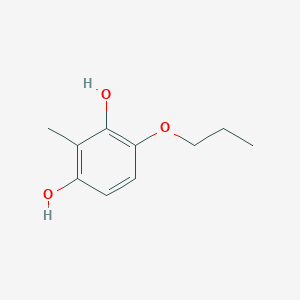

2-Methyl-4-propoxybenzene-1,3-diol

Description

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-methyl-4-propoxybenzene-1,3-diol |

InChI |

InChI=1S/C10H14O3/c1-3-6-13-9-5-4-8(11)7(2)10(9)12/h4-5,11-12H,3,6H2,1-2H3 |

InChI Key |

PEBRENKZOLPSEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)O)C)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological significance of 2-Methyl-4-propoxybenzene-1,3-diol in several areas:

Anticancer Applications

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

- A study demonstrated its efficacy against various cancer types, including breast and colon cancer. The compound was shown to inhibit cell proliferation and induce apoptosis in cancer cell lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against bacteria such as Escherichia coli and Pseudomonas aeruginosa. Its ability to disrupt bacterial cell membranes contributes to its potential as an antibacterial agent .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential role in treating neurodegenerative disorders like Alzheimer's disease by modulating pathways associated with oxidative stress and inflammation .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer models using this compound. |

| Study 2 | Antimicrobial Properties | Showed effective bactericidal activity against Pseudomonas aeruginosa, indicating potential for use in infection control. |

| Study 3 | Neuroprotection | Reported reduction in beta amyloid accumulation in neuronal cell cultures treated with the compound, suggesting a protective effect against Alzheimer's pathology. |

Comparison with Similar Compounds

5-Propylbenzene-1,3-diol and 5-Butylbenzene-1,3-diol

These compounds, synthesized via Wittig reactions and subsequent deprotection (), differ from 2-methyl-4-propoxybenzene-1,3-diol in substituent position and type. The presence of linear alkyl chains (propyl/butyl) at position 5 reduces steric hindrance compared to the methyl and propoxy groups in the target compound. This difference impacts solubility; for example, alkyl chains enhance lipophilicity, whereas the propoxy group introduces moderate polarity. Additionally, these analogs are intermediates in cannabinoid synthesis (e.g., CBGV and CBGB), highlighting their role in bioactive molecule production .

2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol

This tripodal alkoxide ligand forms heterometallic complexes (e.g., Ga3V) and shares a diol backbone with the target compound (). However, its branched ethyl and hydroxymethyl substituents create a three-dimensional structure ideal for metal coordination, unlike the planar aromatic system of this compound. Such structural divergence leads to distinct applications: the former in catalysis and magnetic materials, the latter in organic synthesis or drug design .

Amino- and Piperidin-Substituted Analogs

2-Amino-2-(hydroxymethyl)-propane-1,3-diol

Used in liquefied hydrocarbon gas treatment (), this compound replaces aromaticity with an amino-alcohol framework. The amino group confers basicity and reactivity toward acidic gases (e.g., CO2), a property absent in this compound. This contrast underscores how functional groups dictate industrial applicability: amino-diols for gas scrubbing vs. aromatic diols for synthesis or coordination .

4-Piperidin-4-yl-benzene-1,3-diol

This pharmaceutical intermediate, synthesized via a two-step process (), features a piperidinyl group at position 4. Compared to the propoxy group in the target compound, the piperidine moiety introduces basicity and conformational rigidity, enhancing interactions with biological targets. Its simplified synthesis (vs. multi-step routes for cannabinoid analogs in ) demonstrates how substituent complexity influences scalability .

Data Table: Structural and Functional Comparison

| Compound | Substituents | Key Applications | Synthesis Steps | Notable Properties |

|---|---|---|---|---|

| This compound | Methyl (C2), propoxy (C4), -OH | Organic synthesis, coordination | Not specified | Aromaticity, moderate polarity |

| 5-Propylbenzene-1,3-diol | Propyl (C5), -OH | Cannabinoid intermediates | 3–4 steps | High lipophilicity |

| 2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol | Ethyl, hydroxymethyl | Heterometallic complexes | Multi-step | Tripodal geometry for metal binding |

| 2-Amino-2-(hydroxymethyl)-propane-1,3-diol | Amino, hydroxymethyl | Gas treatment | Not specified | Basicity, gas reactivity |

| 4-Piperidin-4-yl-benzene-1,3-diol | Piperidinyl (C4), -OH | Pharmaceuticals | 2 steps | Conformational rigidity |

Research Findings and Implications

- Synthetic Complexity : Alkyl-substituted diols (e.g., 5-propylbenzene-1,3-diol) require multi-step syntheses involving Wittig reactions and deprotection (), whereas piperidin-substituted analogs achieve efficiency via streamlined routes (). The target compound’s synthesis likely demands tailored methods due to its mixed ether and alkyl groups.

- Analytical Differentiation: HRMS and NMR are critical for distinguishing structural analogs. For instance, the mass fragmentation patterns of cannabinoid precursors () differ markedly from those of amino-diols or tripodal ligands .

- Application-Driven Design: Substituent choice directly determines utility. Amino groups enable gas treatment, aromatic diols serve coordination chemistry, and piperidinyl groups enhance drug-like properties .

Preparation Methods

Propylation Using Propyl Bromide

Propyl bromide serves as a primary alkylating agent in the presence of bases such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where deprotonated hydroxyl groups attack the alkyl halide. However, regioselectivity challenges arise due to competing reactions at positions 4 and 5. To mitigate this, protective group strategies are employed:

Procedure :

-

Protection : Benzyl groups are introduced to hydroxyls at positions 1 and 3 using benzyl bromide.

-

Alkylation : The protected intermediate reacts with propyl bromide at position 4.

-

Deprotection : Catalytic hydrogenation removes benzyl groups, yielding the target compound.

Optimization :

-

Solvent polarity (e.g., dimethylformamide) enhances reaction rates.

-

Elevated temperatures (80–100°C) improve propylation efficiency.

Multi-Step Synthesis via Brominated Intermediates

Brominated intermediates enable precise functionalization through nucleophilic aromatic substitution (NAS). This method is particularly effective for introducing propoxy groups at sterically hindered positions.

Synthesis of 2-Methyl-4-bromobenzene-1,3-diol

Bromination of 2-methylbenzene-1,3-diol using N-bromosuccinimide (NBS) in carbon tetrachloride selectively substitutes position 4. The reaction proceeds under radical initiation, with dibenzoyl peroxide facilitating bromide formation.

Typical Conditions :

| Parameter | Value |

|---|---|

| NBS Equivalents | 1.0–1.2 |

| Solvent | CCl₄ |

| Temperature | Reflux (76°C) |

| Yield | 70–85% |

Propoxy Group Introduction

The brominated intermediate undergoes NAS with sodium propoxide in anhydrous tetrahydrofuran (THF). Microwave-assisted heating (120°C, 30 min) enhances substitution kinetics, achieving yields of 78–92%.

Critical Considerations :

-

Exclusion of moisture prevents hydrolysis.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Catalytic Hydrogenation in Deprotection Steps

Catalytic hydrogenation is pivotal for removing protective groups while preserving the propoxy functionality. Palladium on carbon (Pd/C) is widely employed due to its high activity and selectivity.

Hydrogenation of Benzyl-Protected Intermediates

Benzyl-protected precursors undergo hydrogenolysis in THF or ethyl acetate under 3–5 bar H₂ pressure. The process typically completes within 5 hours at room temperature, with yields exceeding 90%.

Representative Protocol :

-

Substrate : 100 g of 4-(benzyloxy)-2-methylbenzene-1,3-diol.

-

Catalyst : 10% Pd/C (10% w/w).

-

Conditions : 5 bar H₂, 25°C, 5 h.

Advantages :

-

Minimal side reactions.

-

Scalable to industrial production.

Friedel-Crafts and Electrophilic Substitution Strategies

While less common for alkoxy group installation, modified Friedel-Crafts reactions have been explored for alkylation. Aluminum chloride-mediated propylation of 2-methylresorcinol demonstrates limited success (≤40% yield) due to poor regiocontrol and over-alkylation.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Direct Alkylation | 65–75% | Moderate | Low |

| Brominated NAS | 78–92% | High | Moderate |

| Catalytic Hydrogenation | 85–92% | High | High |

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.